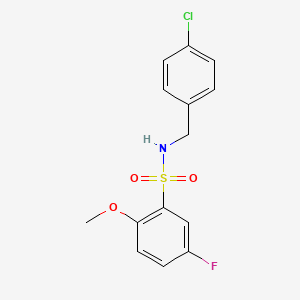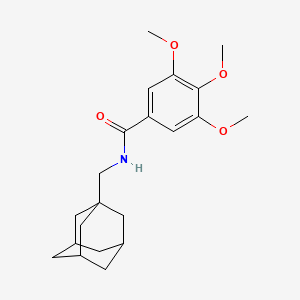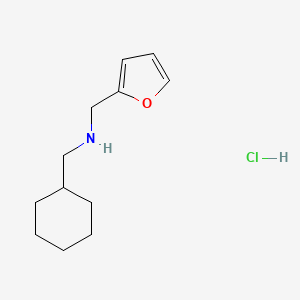
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide
Overview
Description
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as CFM-2, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism of Action
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide exerts its biological effects through various mechanisms of action. It has been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair. Additionally, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to inhibit the activity of various kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a versatile compound for various research studies. However, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide also has some limitations. It has been found to exhibit low solubility in water, which can limit its bioavailability. Additionally, N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research involving N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide. One potential direction is the development of N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide analogs with improved solubility and bioavailability. Another direction is the study of N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide in combination with other therapeutic agents to enhance its antitumor and anti-inflammatory activities. Additionally, further studies are needed to elucidate the mechanisms of action of N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide and its potential use in treating Alzheimer's disease.
Scientific Research Applications
N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has been used in various research studies due to its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N-(4-chlorobenzyl)-5-fluoro-2-methoxybenzenesulfonamide has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-20-13-7-6-12(16)8-14(13)21(18,19)17-9-10-2-4-11(15)5-3-10/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSGQCMLBWRWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dimethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446149.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4446156.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4446161.png)
![N-(2,6-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446170.png)
![N-[(3-methyl-2-thienyl)methyl]cyclohexanamine hydrochloride](/img/structure/B4446176.png)
![2-methoxy-5-[(3-methyl-1-piperidinyl)sulfonyl]-N-propylbenzamide](/img/structure/B4446179.png)
![N-(tert-butyl)-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4446187.png)

![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![2-({3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazol-1-yl}methyl)pyridine](/img/structure/B4446224.png)


